5,7-Decadien-2-one, 4,4,8-trimethyl-

Beschreibung

Chemical Identity and Nomenclature

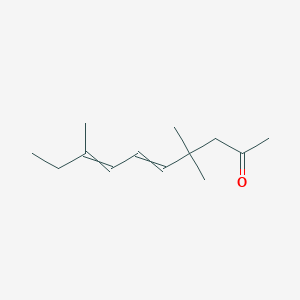

The compound 5,7-Decadien-2-one, 4,4,8-trimethyl- represents a complex organic molecule with multiple structural features that contribute to its unique chemical properties. The primary identifier for this substance is Chemical Abstracts Service number 67801-41-6, which serves as the universal reference for this specific molecular entity. The molecular formula C₁₃H₂₂O indicates a composition of thirteen carbon atoms, twenty-two hydrogen atoms, and one oxygen atom, resulting in a molecular weight of 194.31 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 4,4,8-trimethyldeca-5,7-dien-2-one, which provides a systematic description of its structural features. This nomenclature indicates the presence of a ten-carbon chain (deca) with ketone functionality at the second position, double bonds at positions five and seven (dien), and methyl substituents at positions 4, 4, and 8. The European Community number 267-161-9 provides additional regulatory identification for this substance.

The structural representation through Simplified Molecular Input Line Entry System notation is CCC(=CC=CC(C)(C)CC(=O)C)C, which encodes the complete molecular structure including stereochemical information. The International Chemical Identifier string InChI=1S/C13H22O/c1-6-11(2)8-7-9-13(4,5)10-12(3)14/h7-9H,6,10H2,1-5H3 provides comprehensive structural data that enables precise molecular identification. These systematic identifiers collectively establish the unambiguous chemical identity of this compound in scientific literature and regulatory databases.

The compound exhibits specific stereochemical characteristics, with undefined bond stereocenter count of two, indicating the presence of geometric isomerism around the double bonds. This stereochemical complexity contributes to the compound's unique physical and chemical properties, influencing its behavior in analytical systems and potential applications. The presence of conjugated double bonds in the molecular structure creates an extended π-electron system that affects the compound's spectroscopic properties and chemical reactivity.

Historical Context of Discovery and Initial Characterization

The development of analytical methods for 5,7-Decadien-2-one, 4,4,8-trimethyl- reflects the evolution of modern chromatographic techniques in organic analysis. The compound's characterization has been facilitated through advances in high-performance liquid chromatography methods, with specific analytical procedures documented as early as February 2018. These early analytical developments established foundational methodologies for the separation and identification of this compound using reverse-phase chromatographic techniques.

The initial analytical work focused on developing robust separation methods using specialized chromatographic columns designed for complex organic molecules. The Newcrom R1 column system emerged as a particularly effective platform for analyzing this compound, utilizing a reverse-phase mechanism with low silanol activity characteristics. This specialized column technology enabled researchers to achieve reliable separation and quantification of the compound under controlled analytical conditions.

Early research efforts concentrated on optimizing mobile phase compositions to achieve effective compound separation. The development of acetonitrile-water-phosphoric acid mobile phase systems provided the analytical foundation for routine analysis of this compound. These methodological developments represented significant advances in the analytical chemistry of substituted dienones, establishing protocols that could be adapted for mass spectrometry applications through the substitution of phosphoric acid with formic acid for enhanced compatibility.

The characterization work expanded to include physicochemical property determination, with research establishing key parameters such as logarithm of partition coefficient values and other thermodynamic properties. These fundamental studies contributed to understanding the compound's behavior in various chemical environments and laid the groundwork for subsequent applications in fragrance and analytical chemistry.

Significance in Organic Chemistry Research

The compound 5,7-Decadien-2-one, 4,4,8-trimethyl- holds particular significance in organic chemistry research due to its structural complexity and analytical challenges. The presence of conjugated double bonds combined with multiple methyl substituents creates a molecular framework that serves as an excellent model system for studying analytical separation techniques. This structural complexity makes the compound valuable for developing and validating new chromatographic methods, particularly in the field of reverse-phase liquid chromatography.

Research applications have demonstrated the compound's utility in advancing analytical methodology development. The scalability of analytical methods developed for this compound enables their application in preparative separation techniques, allowing for the isolation of impurities and related substances. This capability proves essential for pharmaceutical and chemical research applications where high-purity samples are required for detailed structural and biological studies.

The compound's analytical properties make it particularly suitable for pharmacokinetic research applications, where accurate quantification in biological matrices is essential. The development of ultra-performance liquid chromatography methods using smaller particle size columns has enhanced the analytical capabilities for this compound, enabling faster analysis times while maintaining analytical precision and accuracy.

| Analytical Parameter | Value | Application |

|---|---|---|

| Logarithm of Partition Coefficient | 3.92 | |

| Boiling Point | 272.00-273.00°C at 760 mmHg | |

| Flash Point | 98.10°C | |

| Vapor Pressure | 0.006000 mmHg at 25.00°C |

The compound's role in fragrance research represents another significant aspect of its importance in organic chemistry. Classification as a fragrance agent indicates its relevance in the development of aromatic compounds and the study of structure-activity relationships in olfactory chemistry. This application domain provides insights into how molecular structure influences sensory properties, contributing to broader understanding of chemical perception mechanisms.

Research into this compound has also contributed to advances in mass spectrometry applications, with method development focusing on creating compatible analytical conditions for mass spectrometric detection. These developments have enhanced capabilities for structural elucidation and trace analysis, supporting both fundamental research and applied analytical chemistry applications.

Eigenschaften

CAS-Nummer |

67801-41-6 |

|---|---|

Molekularformel |

C13H22O |

Molekulargewicht |

194.31 g/mol |

IUPAC-Name |

(5E,7E)-4,4,8-trimethyldeca-5,7-dien-2-one |

InChI |

InChI=1S/C13H22O/c1-6-11(2)8-7-9-13(4,5)10-12(3)14/h7-9H,6,10H2,1-5H3/b9-7+,11-8+ |

InChI-Schlüssel |

VPZYONTUNFBDMF-BIZFVBGRSA-N |

SMILES |

CCC(=CC=CC(C)(C)CC(=O)C)C |

Isomerische SMILES |

CC/C(=C/C=C/C(C)(C)CC(=O)C)/C |

Kanonische SMILES |

CCC(=CC=CC(C)(C)CC(=O)C)C |

Andere CAS-Nummern |

67801-41-6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Laboratory Synthesis

The most established laboratory method for preparing 5,7-Decadien-2-one, 4,4,8-trimethyl- is via base-catalyzed aldol condensation, followed by dehydration:

Step 1: Selection of Precursors

- Appropriate aldehydes and ketones are chosen to provide the required carbon skeleton and methyl substituents.

Step 2: Aldol Condensation

- The selected carbonyl compounds are mixed in the presence of a strong base, such as sodium hydroxide.

- The reaction is typically performed at elevated temperatures to promote condensation and subsequent dehydration.

Step 3: Dehydration

- The β-hydroxy ketone intermediate formed via aldol condensation undergoes dehydration (either thermally or using acid/base catalysis) to yield the conjugated diene ketone product.

Typical Reaction Conditions Table

| Parameter | Value/Range |

|---|---|

| Base Catalyst | Sodium hydroxide |

| Solvent | Ethanol or aqueous medium |

| Temperature | 50–80 °C |

| Reaction Time | 2–8 hours |

| Workup | Acidification, extraction |

- The precise choice of starting materials depends on the desired substitution pattern.

- Purification is generally achieved by distillation or recrystallization.

Industrial Production

For large-scale production, continuous flow reactors are employed to ensure consistent product quality and improved yields:

- Reactant Control: Precise metering of aldehyde and ketone feedstocks.

- Catalysis: Use of a base catalyst, often sodium hydroxide, in a solvent system compatible with continuous processing.

- Process Parameters: Careful regulation of temperature, pressure, and reactant concentrations.

- Product Isolation: Inline separation and purification, often involving distillation or crystallization.

Alternative Synthetic Strategies

While aldol condensation is the predominant route, alternative methods may be considered depending on the availability of starting materials or specific functional group requirements:

- Wittig Olefination: Construction of the diene system via Wittig reaction, followed by selective methylation.

- Cross-Coupling Reactions: Use of palladium-catalyzed coupling to assemble the carbon skeleton, especially for complex or highly substituted derivatives.

These methods are less common due to increased complexity and cost but may be relevant for specialized research applications.

Research Findings and Analysis

- Yield Optimization: The use of continuous flow reactors in industry has led to higher yields (often exceeding 90%) and superior purity compared to batch processes.

- Reaction Monitoring: In both laboratory and industrial settings, reaction progress is monitored by chromatographic methods (e.g., GC, HPLC) to ensure completion and identify byproducts.

- Environmental Considerations: Modern industrial processes aim to minimize waste and solvent use, often recycling solvents and optimizing catalyst loading.

Summary Table: Preparation Methods Comparison

| Method | Scale | Typical Yield | Purity | Complexity | Cost |

|---|---|---|---|---|---|

| Aldol Condensation | Lab/Industry | 70–95% | High | Moderate | Low |

| Continuous Flow | Industry | >90% | Very High | Moderate | Moderate |

| Wittig Olefination | Lab | 40–70% | Moderate | High | High |

| Cross-Coupling | Lab | 30–60% | Moderate | High | High |

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Decadien-2-one, 4,4,8-trimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bonds in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic addition reactions often use halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5,7-Decadien-2-one, 4,4,8-trimethyl- serves as a versatile building block in organic synthesis and as a reagent in numerous chemical reactions. Research is also being conducted to explore its potential biological activities, including antimicrobial and antioxidant properties, as well as its therapeutic applications in drug development.

Chemical Reactions

This compound undergoes several chemical reactions, which contribute to its applications:

- Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution: The double bonds in the compound can participate in electrophilic addition reactions, often using halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under controlled conditions.

Industrial Applications

In industrial settings, 5,7-Decadien-2-one, 4,4,8-trimethyl- is used in the production of fragrances, flavors, and other specialty chemicals. The industrial production is often scaled up using continuous flow reactors to ensure consistent product quality and higher yields, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Separation Method

Wirkmechanismus

The mechanism of action of 5,7-Decadien-2-one, 4,4,8-trimethyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Compounds

Key Observations:

Functional Groups: The target compound’s conjugated diene and ketone contrast with the vinyl-substituted bicyclic alkene in , which lacks a ketone but shares trimethyl substitution . 3-Methyl-3-buten-2-one homopolymer retains a ketone in its monomer but lacks conjugated dienes and multiple methyl groups, leading to distinct polymerization behavior . IPDI () diverges entirely, featuring isocyanate groups instead of ketones, rendering it highly reactive toward nucleophiles (e.g., in polyurethane synthesis) .

In contrast, the vinyl group in ’s bicyclic compound may enhance reactivity in cycloaddition or polymerization reactions .

Physical Properties: The target compound’s molecular weight (194.31 g/mol) is lower than the bicyclic compound (204.35 g/mol) due to the absence of a fused ring system . The homopolymer’s variable molecular weight ((C₅H₈O)ₓ) results in higher thermal stability compared to monomeric ketones .

Q & A

Q. What are the recommended methodologies for synthesizing 5,7-Decadien-2-one, 4,4,8-trimethyl-?

Synthesis typically involves catalytic dehydration or isomerization of precursor alcohols or ketones. For example, thionyl chloride in anhydrous pyridine at low temperatures (−30°C to 0°C) can yield structurally similar dienes (52.5% yield after purification via column chromatography) . Optimization may require adjusting reaction time, temperature, or catalysts (e.g., Lewis acids). Post-synthesis, use GC-MS or NMR to verify purity and structural integrity.

Q. How should researchers characterize the compound’s physical and chemical properties?

Key techniques include:

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy : H/C NMR for structural confirmation (e.g., distinguishing double-bond positions).

- Crystallography : Single-crystal X-ray diffraction (as in IUCrData studies) for precise stereochemical determination .

- Thermal Analysis : DSC or TGA to study melting points and decomposition behavior. Reference PubChem for standardized data on related compounds (e.g., InChI key generation) .

Q. What are the stability considerations for long-term storage?

Store under inert atmosphere (nitrogen) in tightly sealed, cool, and well-ventilated containers. Avoid exposure to oxidizers, as decomposition may release CO/CO . Monitor for degradation via periodic FT-IR or NMR to detect oxidation byproducts.

Q. What safety protocols are critical during handling?

- Use non-sparking tools and explosion-proof equipment in storage areas.

- Wear PPE (gloves, goggles) to prevent skin/eye contact.

- Follow SDS guidelines for spill management (e.g., absorb with inert material, avoid water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Conduct controlled comparative studies varying catalysts (e.g., Pd vs. Rh complexes) or solvents. Validate results using orthogonal analytical methods (e.g., cross-check NMR with X-ray crystallography) . Publish raw data and reaction conditions to enable reproducibility assessments.

Q. What strategies are effective for studying its biological activity (e.g., enzyme inhibition)?

- Target Identification : Use computational docking to predict interactions with proteins like STAT3 or PTP1B (IC = 56.1 μM for PTP1B) .

- In Vitro Assays : Employ fluorescence polarization or SPR to measure binding kinetics.

- Mechanistic Studies : Combine mutagenesis with activity assays to identify critical residues in target enzymes.

Q. How does the compound’s reactivity vary under different experimental conditions?

Reactivity with electrophiles or nucleophiles can be probed via:

- Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy.

- Computational Modeling : DFT calculations to predict regioselectivity in cycloadditions or oxidation. Note: Avoid conditions that promote polymerization (e.g., high temperatures, radical initiators) .

Q. What methodologies assess environmental persistence or degradation pathways?

- Ecotoxicology : Use OECD 301/302 guidelines for biodegradability testing.

- Advanced Analytics : Apply DART-MS or headspace SPME for trace detection in wastewater .

- Metabolite Profiling : LC-HRMS to identify transformation products in simulated environmental matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.